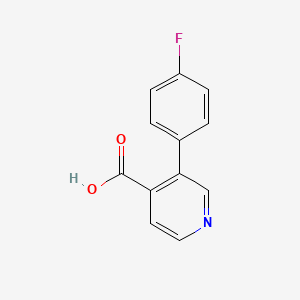

3-(4-Fluorophenyl)isonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Fluorophenyl)isonicotinic acid is an organic compound with the CAS Number: 1214348-98-7 . It has a molecular weight of 217.2 and its IUPAC name is this compound . It is a derivative of isonicotinic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8FNO2/c13-9-3-1-8(2-4-9)11-7-14-6-5-10(11)12(15)16/h1-7H, (H,15,16) . This indicates the molecular structure of the compound.Scientific Research Applications

Synthesis and Material Science

- Isonicotinic acid derivatives, including those with fluorophenyl groups, have been utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These compounds serve as ligands that interact with metal ions to form structures with potential applications in catalysis, gas storage, and fluorescence. For example, the synthesis of a new silver(I) dimer coordinated with isonicotinic acid exhibited excellent fluorescence properties, suggesting its potential in optical applications (Yuan & Liu, 2005).

Catalysis and Organic Synthesis

- Isonicotinic acid has been employed as an organocatalyst in the synthesis of pyranopyrazoles, demonstrating a green and efficient method for preparing these compounds under solvent-free conditions. This showcases the versatility of isonicotinic acid derivatives in promoting chemical reactions (Zolfigol et al., 2013).

Photovoltaic Applications

- Isonicotinic acid derivatives have been investigated as additives in dye-sensitized solar cells (DSSCs), enhancing the photovoltaic performance by increasing the open-circuit potential and short current density. This indicates the role of such compounds in developing more efficient solar energy conversion technologies (Bagheri & Dehghani, 2015).

Biomedical Research

- In biomedical research, isonicotinic acid derivatives have been explored for their potential in inhibiting iron-promoted hydroxyl radical formation. A pro-chelating agent based on isonicotinic acid showed the ability to prevent oxidative damage, suggesting its therapeutic potential in conditions associated with oxidative stress (Charkoudian, Pham, & Franz, 2006).

Environmental Applications

- The modification of materials with isonicotinic acid has been applied in environmental remediation, such as the photocatalytic degradation of pollutants. A study demonstrated the enhanced degradation of methylene blue using a MOF modulated with isonicotinic acid, highlighting the compound's utility in water purification technologies (Zulys, Adawiah, & Nasruddin, 2022).

Mechanism of Action

Target of Action

3-(4-Fluorophenyl)isonicotinic acid is a derivative of isoniazid , a frontline drug used in the treatment of tuberculosis . The primary targets of isoniazid and its derivatives are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . These organisms are responsible for causing tuberculosis, a major infectious disease affecting a large population worldwide .

Mode of Action

Isoniazid, and by extension, this compound, is a prodrug that must be activated by bacterial catalase . Once activated, it interferes with the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This disruption in cell wall synthesis inhibits the growth of the bacteria, leading to their eventual death .

Biochemical Pathways

The action of this compound affects the mycolic acid synthesis pathway in mycobacteria . Mycolic acids are long-chain fatty acids that are unique to the cell walls of mycobacteria and are essential for their survival and pathogenicity . By inhibiting the synthesis of these acids, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .

Pharmacokinetics

The pharmacokinetics of isoniazid, the parent compound of this compound, involve its acetylation by N-acetyl transferase to N-acetylisoniazid . It is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system . The pharmacokinetics of this compound may be similar, but specific studies are needed to confirm this.

Result of Action

The result of the action of this compound is the inhibition of mycobacterial growth and the eventual death of the bacteria . This is achieved through the disruption of mycolic acid synthesis, which compromises the integrity of the bacterial cell wall .

properties

IUPAC Name |

3-(4-fluorophenyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-3-1-8(2-4-9)11-7-14-6-5-10(11)12(15)16/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVPAPRZYFBSII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673415 |

Source

|

| Record name | 3-(4-Fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214348-98-7 |

Source

|

| Record name | 3-(4-Fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)

![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)